3-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione
Übersicht
Beschreibung
The compound “3-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione” is a heterocyclic compound with the CAS Number: 882252-38-2 . It has a molecular weight of 254.27 . The IUPAC name for this compound is 1-(1,1-dioxidotetrahydro-3-thienyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
Synthesis Analysis
The synthesis of similar compounds, such as pyrazolo[3,4-b]pyridines, has been achieved through various methods . One approach involves the use of a preformed pyrazole or pyridine . Another method involves a sequential opening/closing cascade reaction . The use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidin-4-one moiety attached to a 1lambda6-thiolane-1,1-dione group . The InChI code for this compound is 1S/C9H10N4O3S/c14-9-7-3-12-13(8(7)10-5-11-9)6-1-2-17(15,16)4-6/h3,5-6H,1-2,4H2,(H,10,11,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is room temperature .Wissenschaftliche Forschungsanwendungen
3-PPD has been studied extensively in the past few decades for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antifungal activities. It has also been studied for its potential applications in cancer therapy and as an antiviral agent. In addition, 3-PPD has been used in various laboratory experiments to study the effects of drugs on the human body.
Wirkmechanismus
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells . GIRK1 is broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation . This results in the modulation of cell excitability, which is a key process in various physiological functions .
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways . These pathways play a crucial role in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It has also demonstrated improved metabolic stability over the prototypical urea-based compounds . The presence of an amine (nh) in the compound could potentially impact its brain penetration .
Result of Action
The activation of GIRK channels by this compound leads to the modulation of cell excitability . This can have various effects at the molecular and cellular levels, depending on the specific physiological process that is being modulated .
Vorteile Und Einschränkungen Für Laborexperimente
3-PPD has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, with a variety of methods available. It is also relatively stable and has a wide range of biological activities. However, 3-PPD is not very soluble in water, which can limit its use in some experiments. In addition, due to its relatively low potency, it may require higher concentrations when used in experiments.
Zukünftige Richtungen
1. Further studies on the mechanism of action of 3-PPD, in order to better understand its biological effects.
2. Development of novel synthesis methods for 3-PPD, in order to increase its yield and reduce costs.
3. Investigation of the potential applications of 3-PPD in cancer therapy and as an antiviral agent.
4. Exploration of the potential of 3-PPD as a drug delivery system.
5. Studies on the potential of 3-PPD to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
6. Investigation of the potential of 3-PPD to interact with cellular receptors and modulate cellular signaling pathways.
7. Exploration of the potential of 3-PPD to inhibit the activity of enzymes involved in inflammation.
8. Studies on the potential of 3-PPD to induce the production of reactive oxygen species.
9. Investigation of the potential of 3-PPD to interact with other drugs, and its potential to be used as an adjuvant therapy.
10. Exploration of the potential of 3-PPD to be used in combination with other drugs, in order to enhance their efficacy.
Synthesemethoden
3-PPD can be synthesized in a variety of ways. The most common method is through a three-step process, involving the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethyl cyanoacetate, followed by a reaction with hydrazine hydrate, and finally a reaction with thiourea. This method has been successfully used to synthesize 3-PPD in high yields. Other methods of synthesis include the use of a palladium-catalyzed reaction, the use of a copper-catalyzed reaction, and the use of a microwave-assisted reaction.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Biochemische Analyse
Biochemical Properties
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This means it interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .
Cellular Effects
The compound’s influence on cell function is primarily through its interaction with GIRK channels . It has been shown to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with GIRK channels . This interaction leads to the activation of these channels, which can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been observed to change over time . The compound has shown improved metabolic stability over prototypical urea-based compounds .
Dosage Effects in Animal Models
The effects of the compound in animal models have been observed to vary with different dosages
Eigenschaften
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S/c14-9-7-3-12-13(8(7)10-5-11-9)6-1-2-17(15,16)4-6/h3,5-6H,1-2,4H2,(H,10,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIXWPZMUHETIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
882252-38-2 | |
Record name | 3-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.